molecular formula C17H23ClN4O3 B1419100 Paichongding CAS No. 948994-16-9

Paichongding

Cat. No. B1419100
CAS RN: 948994-16-9
M. Wt: 366.8 g/mol
InChI Key: MOTGVPXRLDDMSK-UHFFFAOYSA-N
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Description

Paichongding is a novel neonicotinoid insecticide with independent intellectual property in China . It has the molecular formula C17H23ClN4O3 . It’s mainly used for the prevention and control of homopteran pests and rice planthoppers . It can be widely used in fruit trees, wheat, soybeans, vegetables, rice, and corn to control pests .


Synthesis Analysis

A general method to prepare surface molecularly imprinted film on a magnetic nanocore for new neonicotinoid insecticide paichongding (IPP) recognition has been reported . This involves synthesizing magnetic Fe3O4 nanoparticles by a hydrothermal method and coating them with SiO2 on the surface .


Molecular Structure Analysis

The molecular structure of Paichongding is characterized by two chiral carbon centers, leading to four stereoisomers: RR, SS, RS, and SR . The molecular weight is 366.84 .


Chemical Reactions Analysis

The degradation ratio of IPP at 60 days after treatment (DAT) reached 51.22% and 34.01% in yellow loam and Huangshi soil, respectively . The half-life value (DT50) and degradation rate constant (k) of IPP in yellow loam soil and Huangshi soil were found to be 90 days and 173 days, and 0.0077 day−1 and 0.0040 day−1, respectively .

Scientific Research Applications

Paichongding: Scientific Research Applications

Soil Degradation Studies: Research has shown that certain isomers of Paichongding, specifically (RR)-paichongding and (SS)-paichongding, demonstrate higher resistance to degradation in soil. Studies have monitored the concentration of these isomers over time to understand their persistence and impact on soil health .

Entomological Impact Analysis: Detailed studies have been conducted on the sublethal concentrations of Paichongding on life-table parameters and wing formation of Nilaparvata lugens, a common pest. This research helps in evaluating the potential of Paichongding for pest control and its effects on insect fitness .

Ecotoxicology: Paichongding’s impact on soil enzyme activity and microbial population has been investigated to better understand its ecological toxicity. This type of research is crucial for assessing the environmental risks associated with the use of new insecticides like Paichongding .

properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-7-methyl-8-nitro-5-propoxy-3,5,6,7-tetrahydro-2H-imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN4O3/c1-3-8-25-15-9-12(2)16(22(23)24)17-20(6-7-21(15)17)11-13-4-5-14(18)19-10-13/h4-5,10,12,15H,3,6-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTGVPXRLDDMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CC(C(=C2N1CCN2CC3=CN=C(C=C3)Cl)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058498
Record name Paichongding
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paichongding

CAS RN

948994-16-9
Record name Paichongding
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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